molecular formula C14H25NO B12007007 N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide CAS No. 80814-57-9

N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide

Cat. No.: B12007007
CAS No.: 80814-57-9
M. Wt: 223.35 g/mol
InChI Key: NGDCMVHOVGGVIX-UHFFFAOYSA-N
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Description

N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide is a unique organic compound with the molecular formula C14H25NO and a molecular weight of 223.361 g/mol . This compound is known for its complex structure, which includes a cyclopropane ring substituted with various functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid with N,N-diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide stands out due to its cyclopropane ring structure, which imparts unique chemical reactivity and stability. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

80814-57-9

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C14H25NO/c1-7-15(8-2)13(16)12-11(9-10(3)4)14(12,5)6/h9,11-12H,7-8H2,1-6H3

InChI Key

NGDCMVHOVGGVIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C(C1(C)C)C=C(C)C

Origin of Product

United States

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